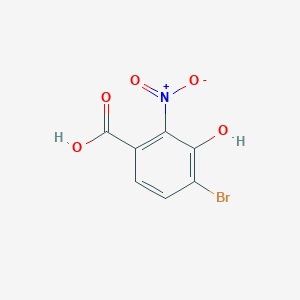

4-Bromo-3-hydroxy-2-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-hydroxy-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO5/c8-4-2-1-3(7(11)12)5(6(4)10)9(13)14/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDACFAIFGWLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-3-hydroxy-2-nitrobenzoic Acid: A Strategic Scaffold for Bicyclic Heterocycles

The following technical guide details the properties, synthesis, and application of 4-Bromo-3-hydroxy-2-nitrobenzoic acid , a specialized intermediate critical to modern medicinal chemistry efforts in immunology and oncology.

Executive Summary

This compound (CAS 37524-08-6 ) is a densely functionalized aromatic building block used primarily in the synthesis of fused heterocyclic systems.[1][2] Its structural uniqueness lies in the contiguity of four distinct functional groups—carboxylic acid, nitro, hydroxyl, and bromine—on a single benzene ring. This "tetrad" of reactivity makes it an indispensable scaffold for developing Toll-like Receptor 7 (TLR7) agonists and RORγt inhibitors , acting as a precursor to benzoxazoles, quinazolines, and other bicyclic pharmacophores.

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

This compound is characterized by its acidic nature and potential for multiple orthogonal synthetic transformations.[3]

Core Identity

| Property | Specification |

| CAS Number | 37524-08-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₄BrNO₅ |

| Molecular Weight | 262.01 g/mol |

| SMILES | OC(=O)c1c([O-])c(O)c(Br)cc1 |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Functional Analysis

-

C1-Carboxylic Acid: Serves as the anchor for amide coupling or cyclization.

-

C2-Nitro Group: A latent amine. Upon reduction, it provides the nucleophile necessary for forming 5- or 6-membered fused rings (e.g., benzimidazoles).

-

C3-Hydroxyl Group: A strong activating group that also allows for etherification or formation of benzoxazoles.

-

C4-Bromine Atom: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the core scaffold.

Synthetic Methodology

The synthesis of this compound is non-trivial due to the directing conflict between the hydroxyl group (ortho/para director) and the carboxylic acid (meta director).[3] The most authoritative route involves the controlled nitration of 4-bromo-3-hydroxybenzoic acid.

Retrosynthetic Logic & Challenges

The primary challenge is regioselectivity. The hydroxyl group at C3 strongly activates positions C2, C4, and C6.

-

C4: Blocked by Bromine.

-

C6: Sterically accessible (Ortho to OH, Meta to COOH).

-

C2: Sterically crowded (Sandwiched between OH and COOH).

-

Outcome: Nitration typically yields a mixture of the C6-nitro and C2-nitro isomers. The C2-nitro isomer (target) is favored under specific acidic conditions where hydrogen bonding between the phenolic OH and the incoming electrophile or the carboxylate may stabilize the transition state, though chromatographic separation is often required.

Validated Synthesis Protocol

Reference Standard: Adapted from WO2025188693A1 and WO2014026327A1.

Reagents:

-

Precursor: 4-Bromo-3-hydroxybenzoic acid (CAS 14348-38-0)[4]

-

Nitrating Agent: Fuming Nitric Acid (HNO₃)

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-bromo-3-hydroxybenzoic acid (1.0 eq) in concentrated H₂SO₄ at 20°C. Stir for 30 minutes to ensure complete protonation/dissolution.

-

Cooling: Cool the mixture to 0°C using an ice/salt bath. Temperature control is critical to prevent over-nitration or decarboxylation.

-

Nitration: Dropwise add a pre-chilled solution of fuming HNO₃ (1.1 eq) in H₂SO₄. Maintain internal temperature below 5°C.

-

Reaction: Stir at 0°C for 30–60 minutes. Monitor via LC-MS (Target [M-H]⁻ = 260/262).

-

Quench: Pour the reaction mixture carefully onto crushed ice. The product typically precipitates as a yellow solid.

-

Purification: Filter the solid. If isomeric purity is low (presence of 6-nitro isomer), recrystallize from acetic acid/water or purify via flash column chromatography (MeOH/DCM gradient).

Figure 1: Synthetic pathway for CAS 37524-08-6 via electrophilic aromatic substitution.[7][8][3][9]

Functional Applications in Drug Discovery

This molecule is not a drug itself but a "linchpin" intermediate. Its value lies in its ability to access complex bicyclic scaffolds used in immunology.

Primary Application: TLR7 Agonists

Toll-like Receptor 7 (TLR7) agonists are investigated for viral clearance (Hepatitis B) and cancer immunotherapy.

-

Mechanism: The 2-nitro and 3-hydroxy groups are used to form an oxazole or oxazinone ring fused to the benzene.

-

Workflow:

-

Esterification: Protection of the carboxylic acid.

-

Reduction: The 2-NO₂ is reduced to 2-NH₂ using Fe/NH₄Cl or H₂/Pd-C.

-

Cyclization: The resulting 2-amino-3-hydroxy moiety reacts with cyanogen bromide or urea to form a benzoxazole or benzoxazolone core.

-

Coupling: The 4-Br is then used in Suzuki coupling to attach biaryl tails necessary for receptor binding.

-

Secondary Application: RORγt Inhibitors

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a target for autoimmune diseases like psoriasis.

-

Usage: The scaffold is used to synthesize 4-heteroaryl substituted benzoic acids. The bromine atom is the key handle here, allowing the attachment of heteroaryl groups (e.g., pyrazoles, pyridines) that fit into the hydrophobic pocket of the RORγt ligand-binding domain.

Figure 2: Divergent synthetic utility of the scaffold in creating distinct pharmacophores.

Handling & Safety Protocols

As a nitro-aromatic acid and alkyl bromide derivative, this compound presents specific hazards.

-

GHS Classification:

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is light-sensitive (due to the nitro/bromo combination) and potentially hygroscopic.

-

Reactivity: Avoid contact with strong bases (deprotonation of phenol/acid) and strong reducing agents (uncontrolled reduction of nitro group) unless intended.

References

-

World Intellectual Property Organization (WIPO). (2025). Bicyclic TLR7 Agonists and Uses Thereof. Patent WO2025188693A1. Link

-

World Intellectual Property Organization (WIPO). (2014). 4-Heteroaryl Substituted Benzoic Acid Compounds as RORgammaT Inhibitors. Patent WO2014026327A1. Link

-

PubChem. (2025).[4] 4-Bromo-3-hydroxybenzoic acid (Precursor Data). National Library of Medicine. Link

-

BenchChem. (2025). Synthesis Routes of Nitrobenzoic Acid Derivatives. Link

Sources

- 1. 602-00-6|3-Hydroxy-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 37524-08-6,4-bromo-3-hydroxy-2-nitrobenzoic acid_CoreSyn [coresyn.com]

- 3. quora.com [quora.com]

- 4. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2025188693A1 - Bicyclic tlr7 agonists and uses thereof - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 9. homework.study.com [homework.study.com]

- 10. aksci.com [aksci.com]

Chemical Structure & Profile: 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

[1]

Compound Identity & Physicochemical Profile

This compound is a highly functionalized aromatic scaffold used primarily as a building block in the synthesis of pharmaceutical agents, including ROR

| Property | Data |

| CAS Number | 37524-08-6 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 262.01 g/mol |

| Exact Mass | 260.927 Da |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water (acidic pH) |

| pKa (Predicted) | |

| H-Bond Donors/Acceptors | 2 Donors / 5 Acceptors |

Structural Visualization

The following diagram illustrates the chemical connectivity and the key intramolecular interactions, particularly the hydrogen bonding potential between the hydroxyl group and the adjacent nitro group.

Caption: Structural map of this compound highlighting the crowded 1,2,3-substitution pattern and intramolecular hydrogen bonding.

Synthesis & Manufacturing Protocols

The synthesis of this compound is non-trivial due to the directing effects of the substituents. Two primary routes exist: Nitration of a brominated precursor (Route A) and Bromination of a nitrated precursor (Route B). Route A is generally preferred for accessing the specific 2-nitro isomer, though it requires careful separation of regioisomers.

Route A: Nitration of 4-Bromo-3-hydroxybenzoic Acid (Primary Method)

This method utilizes the strong directing power of the hydroxyl group to install the nitro group. However, the position ortho to the hydroxyl group (Position 2) is sterically hindered by the carboxyl group, often leading to a mixture of the 2-nitro and 6-nitro isomers.

Protocol Steps:

-

Preparation: Dissolve 4-bromo-3-hydroxybenzoic acid (20 g, 92 mmol) in concentrated sulfuric acid (460 mL). Stir at 20°C until fully dissolved, then cool to 0°C.

-

Nitration: Prepare a solution of fuming nitric acid (4.53 mL, 1.1 eq) in sulfuric acid. Add this solution dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction: Stir the mixture at 0°C for 30 minutes. The reaction is electrophilic aromatic substitution.

-

Note: The hydroxyl group directs ortho (Pos 2) and para (Pos 6). Position 6 is less hindered, but Position 2 is activated.

-

-

Quenching: Pour the reaction mixture onto crushed ice/water to precipitate the crude product.

-

Purification (Critical): The crude solid contains both the 2-nitro (target) and 6-nitro isomers.

-

Separation: Regioisomers are typically separated via fractional crystallization or flash column chromatography (SiO2, MeOH/DCM gradient).

-

Yield: The 2-nitro isomer is often the minor product or requires specific conditions to maximize yield.

-

Route B: Bromination of 3-Hydroxy-2-nitrobenzoic Acid

This route avoids the nitration regioselectivity issue by starting with the nitro group already in place.

Protocol Steps:

-

Starting Material: 3-Hydroxy-2-nitrobenzoic acid (CAS 602-00-6).[2][3][4][5][6]

-

Bromination: Treat the substrate with Bromine (

) in Acetic Acid or Chloroform . -

Mechanism: The hydroxyl group strongly directs the incoming bromine to the para position (Position 6) or ortho position (Position 4).

-

Observation: Literature suggests this route can yield the 4-bromo product, likely due to the electronic deactivation of position 6 by the adjacent carboxyl group or specific solvent effects.

-

Caption: Dual synthetic pathways to this compound. Route A (Nitration) is common in patent literature but requires isomer separation.

Spectroscopic Characterization

Due to the specific substitution pattern, the spectroscopic data is distinct.

Nuclear Magnetic Resonance (NMR)[9]

-

H NMR (400 MHz, DMSO-

-

The molecule has only two aromatic protons, located at positions 5 and 6.

- 7.0 - 7.5 ppm (Doublet, 1H, H-5): This proton is ortho to the Bromine and meta to the Hydroxyl.

- 7.6 - 8.0 ppm (Doublet, 1H, H-6): This proton is ortho to the Carboxyl and para to the Hydroxyl.

-

Coupling (

): An ortho-coupling constant of

-

-

C NMR:

-

Expect 7 distinct carbon signals.[7] The carbonyl carbon (COOH) will be deshelded (

ppm). The C-OH (C3) and C-NO2 (C2) carbons will also be significantly shifted downfield.

-

Mass Spectrometry (MS)[10]

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (

). -

m/z: Calculated exact mass is 260.927.

-

Observed:

(Monoisotopic peak). -

Isotope Pattern: A characteristic 1:1 doublet ratio for the

and

-

Applications in Drug Discovery

This compound is a "privileged scaffold" intermediate, meaning its core structure is frequently utilized to build biologically active ligands.

Key Therapeutic Areas

-

ROR

t Inverse Agonists:-

The Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR

t) is a master regulator of Th17 cell differentiation. -

Derivatives of this benzoic acid are used to synthesize inhibitors for treating autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis.

-

Mechanism:[1][7] The carboxyl group is often converted to an amide or ester, while the bromine serves as a handle for Suzuki/Sonogashira coupling to extend the scaffold.

-

-

TLR7 Agonists:

-

Toll-like Receptor 7 (TLR7) agonists are investigated for antiviral and immuno-oncology applications.

-

The nitro group can be reduced to an amine to form an anthranilic acid derivative, a common pharmacophore in TLR modulators.

-

Handling & Safety (MSDS Summary)

-

Hazards: Skin Irritant (H315), Serious Eye Irritation (H319), STOT SE 3 (H335).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light due to nitro/bromo functionality).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

AA Blocks. (n.d.). This compound (CAS 37524-08-6) Product Sheet. Retrieved from [Link]

- World Intellectual Property Organization. (2014). WO2014026327A1 - 4-heteroaryl substituted benzoic acid compounds as RORgammaT inhibitors.

- World Intellectual Property Organization. (2025). WO2025188693A1 - Bicyclic TLR7 agonists and uses thereof.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6420973, 4-Bromo-3-hydroxybenzoic acid (Precursor). Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-Hydroxy-2-nitrobenzoic acid (CAS 602-00-6) Product Data. Retrieved from [Link]

Sources

- 1. 2989373-91-1|4-Bromo-3-butoxy-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 3-Hydroxy-2-nitrobenzoic acid | CAS 602-00-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3-HYDROXY-2-NITROBENZOIC ACID | CAS 602-00-6 [matrix-fine-chemicals.com]

- 4. 3-Hydroxy-2-nitrobenzoic acid, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. pure-synth.com [pure-synth.com]

- 6. 3-Hydroxy-2-nitrobenzoic acid | 602-00-6 [chemicalbook.com]

- 7. EP0530166A2 - 3-Hydroxy anthranilic acid derivatives for inhibiting 3-hydroxy anthranilate oxygenase - Google Patents [patents.google.com]

4-Bromo-3-hydroxy-2-nitrobenzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a substituted aromatic carboxylic acid of interest to researchers in synthetic chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its core properties, proposes a logical synthetic pathway based on established chemical principles, and explores its potential applications by drawing parallels with structurally related molecules. The guide is structured to provide not just data, but also expert insights into the chemical rationale behind its synthesis and potential utility, adhering to the highest standards of scientific integrity.

Core Molecular Profile

This compound is a poly-functionalized aromatic compound. Its structure incorporates a carboxylic acid, a hydroxyl group (phenol), a nitro group, and a bromine atom, all attached to a benzene ring. This combination of electron-withdrawing and electron-donating groups creates a unique electronic and reactive profile, positioning it as a potentially valuable intermediate for chemical synthesis.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | AA Blocks[1] |

| CAS Number | 37524-08-6 | AA Blocks[1], ChemicalBook[2] |

| Molecular Formula | C₇H₄BrNO₅ | AA Blocks[1], Aaronchem[3] |

| Molecular Weight | 262.014 g/mol | AA Blocks[1], Aaronchem[3] |

| MDL Number | MFCD03208972 | AA Blocks[1], Aaronchem[3] |

The strategic placement of these functional groups dictates the molecule's reactivity. The carboxylic acid and nitro groups are strongly deactivating and meta-directing in electrophilic aromatic substitution, while the hydroxyl group is strongly activating and ortho-, para-directing. The bromine atom is deactivating but ortho-, para-directing. This interplay of directing effects is crucial for understanding its synthesis and subsequent chemical transformations.

Caption: 2D structure of this compound.

Physicochemical & Spectroscopic Properties

Experimentally determined physicochemical data for this compound are not widely published. However, properties can be predicted based on its structure and comparison with analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale / Comparative Compound |

|---|---|---|

| Appearance | Pale yellow to off-white solid | Nitroaromatic compounds are often colored. Related compounds like 4-Bromo-3-nitrobenzoic acid appear as a pale yellow powder[4]. |

| Melting Point | >200 °C | High degree of substitution, hydrogen bonding (phenol, carboxylic acid), and molecular weight suggest a high melting point. 4-Bromo-3-nitrobenzoic acid melts at 202-204 °C[4]. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (DMSO, DMF, alcohols). | The carboxylic acid and hydroxyl groups enhance polarity, but the large, brominated aromatic ring reduces water solubility. A related compound, 4-bromo-3-hydroxybenzoic acid, is soluble in DMSO[5]. |

| pKa | Carboxylic acid: ~2-3; Phenol: ~7-8 | The ortho-nitro group is strongly electron-withdrawing, significantly increasing the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to their unsubstituted parent structures. |

Expected Spectroscopic Signatures:

-

¹H NMR: Two aromatic protons would be expected, appearing as singlets or doublets with small coupling constants in the downfield region (7-9 ppm). The acidic protons of the carboxyl and hydroxyl groups would appear as broad singlets, with chemical shifts dependent on solvent and concentration.

-

¹³C NMR: Seven distinct carbon signals would be observed. The carboxyl carbon would be the most downfield (~165-170 ppm), followed by the aromatic carbons attached to the electron-withdrawing groups.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, another O-H stretch for the phenol (~3200-3600 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1550 and 1350 cm⁻¹).

Proposed Synthetic Pathway & Experimental Protocol

Causality Behind Experimental Choices: The choice of precursor is critical. In 4-Bromo-3-hydroxybenzoic acid, the hydroxyl group is a powerful activating, ortho-, para-director. The carboxyl and bromo groups are deactivating. The strong activating effect of the hydroxyl group will dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho or para to it. The position para to the hydroxyl group is already occupied by the bromine atom. Of the two ortho positions, the one at C2 is sterically less hindered than the one at C4 (which is blocked by bromine). Therefore, nitration is strongly favored at the C2 position, leading to the desired product.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed): This protocol is based on standard procedures for the nitration of activated aromatic rings, such as the synthesis of 4-hydroxy-3-nitrobenzoic acid from 4-hydroxybenzoic acid[6].

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-Bromo-3-hydroxybenzoic acid (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.

-

Acidification: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq) dropwise while maintaining the internal temperature below 10 °C. Stir until all the starting material has dissolved.

-

Nitration: Prepare a nitrating mixture by adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1 eq) in a separate flask, pre-chilled to 0 °C. Add this nitrating mixture dropwise to the solution from Step 2 over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Expert Insight:Maintaining a low temperature is critical to prevent over-nitration and decomposition, which are common side reactions when dealing with highly activated phenolic compounds.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Quenching): Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate should form.

-

Trustworthiness:This step is self-validating. The formation of a precipitate upon quenching in water confirms the generation of a less polar, water-insoluble product from the soluble starting salt.

-

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acids.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications & Research Directions

As a highly functionalized molecule, this compound is a prime candidate for use as a versatile building block in organic synthesis and drug discovery. Its applications can be inferred from those of its structural isomers and related compounds.

-

Pharmaceutical Synthesis: Substituted nitrobenzoic acids are common intermediates in the synthesis of pharmaceuticals. For example, 4-Bromo-3-nitrobenzoic acid is used to create agents targeting bacterial infections and cancer[4]. The title compound could serve a similar role, with the hydroxyl group providing an additional site for modification or interaction with biological targets. The related 4-bromo-3-hydroxybenzoic acid has been identified as an inhibitor of histidine decarboxylase, suggesting a potential biological activity profile for this class of compounds[5].

-

Organic Synthesis Intermediate: The multiple functional groups allow for selective, sequential reactions. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck), the nitro group can be reduced to an amine, the carboxylic acid can be converted to esters or amides, and the phenol can form ethers. This versatility makes it a valuable scaffold for building molecular complexity.

-

Materials Science: Nitroaromatic compounds can be used in the development of polymers and coatings[4]. The reactivity of the functional groups could allow this molecule to be incorporated into polymer backbones to enhance thermal stability or other material properties.

Caption: Relationship between functional groups and potential applications.

Safety & Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, a hazard assessment must be based on the known risks of its constituent functional groups and structurally similar compounds.

General Hazard Assessment:

-

Acute Toxicity: Likely to be harmful if swallowed, based on data for related compounds like 4-bromobenzoic acid (H302: Harmful if swallowed).

-

Skin Corrosion/Irritation: Expected to cause skin irritation. Many substituted benzoic acids, such as 2-Bromo-3-nitrobenzoic acid, are classified as skin irritants (H315)[7].

-

Eye Damage/Irritation: Expected to cause serious eye irritation (H319), a common hazard for acidic and phenolic organic compounds[7][8].

-

Environmental Hazards: May be harmful to aquatic life, a known hazard for some brominated aromatics.

Table 3: Anticipated GHS Hazard Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Acute Toxicity (Oral) | pictogram: exclamation_mark | Warning | H302: Harmful if swallowed |

| Skin Irritation | pictogram: exclamation_mark | Warning | H315: Causes skin irritation |

| Eye Irritation | pictogram: exclamation_mark | Warning | H319: Causes serious eye irritation |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant untapped potential as a chemical intermediate. While direct experimental data remains scarce, its molecular structure provides a clear roadmap for its logical synthesis and subsequent derivatization. Its combination of four distinct and reactive functional groups makes it a highly attractive scaffold for constructing complex molecules for applications in drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge and expert-derived protocols necessary for researchers to begin exploring the utility of this promising chemical entity.

References

-

AA Blocks. 37524-08-6 | MFCD03208972 | this compound. [Link]

-

Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries. [Link]

-

Chegg.com. Solved synthesis of 4-bromo-3-nitrobenzoic acid from benzene. [Link]

-

Stenutz. 4-bromo-3-nitrobenzoic acid. [Link]

-

PubChem. 4-Bromo-3-hydroxybenzoic acid. [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

- Google Patents.

Sources

- 1. aablocks.com [aablocks.com]

- 2. 4-bromo-3-hydroxy-2-nitro-benzoic acid | 37524-08-6 [chemicalbook.com]

- 3. 37524-08-6 | MFCD03208972 | this compound [aaronchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Bromo-3-hydroxybenzoic acid | Decarboxylase | TargetMol [targetmol.com]

- 6. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Precision Functionalization: Trisubstituted Benzoic Acid Building Blocks for Drug Discovery

Executive Summary

In modern medicinal chemistry, the trisubstituted benzoic acid scaffold acts as a privileged "molecular hub." Its rigid phenyl core, combined with three distinct exit vectors, allows for the precise 3D positioning of pharmacophores—a critical requirement for high-affinity ligand-protein interactions. However, the very properties that make this scaffold desirable (steric bulk, defined geometry) render its synthesis via traditional Electrophilic Aromatic Substitution (EAS) inefficient and non-regioselective.

This guide details the strategic application of trisubstituted benzoic acids, focusing on Directed Ortho Metalation (DoM) using Turbo Grignard reagents and physicochemical tuning. It provides a roadmap for overcoming steric crowding to access high-value chemical space.

Part 1: The Strategic Value of the Scaffold

Geometry and Exit Vectors

Unlike flexible aliphatic chains, the benzene ring provides a rigid template. In a trisubstituted benzoic acid (e.g., 2,4,6- or 2,3,4-substitution), the substituents are locked into specific angular relationships relative to the carboxylate "anchor."

-

The "Ortho Effect" & Conformation: Substituents at the ortho (2,6) positions generate significant steric strain, forcing the carboxylate group to twist out of the plane of the benzene ring. This deconjugation alters the electronic character of the carbonyl oxygen, often enhancing metabolic stability by reducing susceptibility to glucuronidation.

-

Vector Analysis: A 2,4,5-trisubstituted pattern offers vectors at roughly 60°, 120°, and 180°, allowing the molecule to probe deep hydrophobic pockets while presenting a polar "warhead" (COOH) to solvent or specific lysine/arginine residues.

Physicochemical Tuning (pKa Modulation)

The acidity of the benzoic acid moiety is tunable via substitution. This is critical for optimizing oral bioavailability and membrane permeability.

Table 1: Impact of Substitution Patterns on Benzoic Acid pKa Note: Values are approximate and solvent-dependent (typically water at 25°C).

| Substitution Pattern | Representative Compound | pKa (approx) | Mechanistic Driver |

| Unsubstituted | Benzoic Acid | 4.20 | Standard resonance stabilization. |

| 2-Hydroxy (Ortho) | Salicylic Acid | 2.97 | Intramolecular H-bond stabilizes anion; Ortho effect. |

| 2-Chloro (Ortho) | 2-Chlorobenzoic Acid | 2.94 | Inductive withdrawal (-I) + Steric Inhibition of Resonance (SIR). |

| 4-Methoxy (Para) | p-Anisic Acid | 4.47 | Resonance donation (+R) destabilizes anion. |

| 2,6-Difluoro | 2,6-Difluorobenzoic Acid | 2.20 | Strong -I effect; significant SIR forces COOH out of plane. |

| 2,4,6-Trimethyl | Mesitoic Acid | 3.43 | Pure steric bulk forces COOH perpendicular to ring (SIR). |

Key Insight: Ortho-substitution generally increases acidity (lowers pKa) by twisting the carboxylate out of plane, preventing resonance destabilization of the carboxylate anion by the aromatic ring electrons, or by direct electrostatic field effects.

Part 2: Synthetic Methodologies

The primary challenge in synthesizing trisubstituted benzoic acids is regiocontrol . Traditional EAS fails here, yielding mixtures of isomers. The industry standard has shifted toward Directed Ortho Metalation (DoM) and C-H Activation .

The Decision Matrix

Before selecting a route, analyze the substrate's electronic bias.

Figure 1: Synthetic decision tree for selecting between DoM and C-H activation based on substrate electronics.

The "Turbo Grignard" Revolution

Traditional lithiation (n-BuLi) is often too aggressive, attacking the carbonyl of the benzoic acid or causing "scrambling." The solution is the Knochel-Hauser Base (TMPMgCl·LiCl) .[1][2]

-

Mechanism: The bulky 2,2,6,6-tetramethylpiperidino (TMP) group prevents nucleophilic attack on the carbonyl, acting purely as a base. The LiCl breaks oligomeric aggregates, increasing kinetic reactivity (the "Turbo" effect).

-

Advantage: Allows direct magnesiation of sensitive substrates (esters, nitriles) at -20°C to 0°C, rather than cryogenic -78°C required for Li-bases.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Regioselective Magnesiation of 3-Fluorobenzoic Acid

Objective: Synthesis of 3-fluoro-2-iodobenzoic acid (2,3-disubstituted pattern).

Reagents:

-

3-Fluorobenzoic acid (1.0 equiv)

-

TMPMgCl[3][1][4]·LiCl (1.2 equiv, 1.0 M in THF/Toluene) – Commercially available or freshly prepared.

-

Iodine (1.5 equiv) dissolved in dry THF.

-

Dry THF (Solvent).[5]

Workflow:

-

Preparation (Inert Atmosphere): Flame-dry a 50 mL Schlenk flask under Argon. Charge with 3-fluorobenzoic acid (1.40 g, 10 mmol) and dry THF (10 mL).

-

Deprotonation (The Critical Step): Cool the solution to -20°C . Add TMPMgCl[3]·LiCl (12 mL, 12 mmol) dropwise over 5 minutes.

-

Validation: The solution should remain clear or turn slightly yellow. If precipitation occurs, LiCl content is insufficient.

-

Stir: Maintain at -20°C for 45 minutes.

-

-

Electrophile Quench: Add the Iodine solution (3.8 g in 10 mL THF) dropwise.

-

Observation: A transient decolorization of the iodine indicates rapid reaction with the aryl-magnesium species.

-

-

Workup: Warm to room temperature (RT). Quench with sat. aq. NH4Cl and Na2S2O3 (to remove excess iodine). Extract with EtOAc.

-

Purification: Acidify aqueous layer to pH 2 to precipitate the product or extract the free acid.

Figure 2: Step-wise workflow for Directed Ortho Metalation using Knochel-Hauser bases.

Part 4: Applications in Drug Discovery[6]

Case Study: RORγt Inverse Agonists

Recent work in autoimmune disease (psoriasis, MS) has focused on RORγt.[6] Trisubstituted benzoic acids (specifically 2,6-disubstituted-4-benzoic acids) have emerged as potent allosteric inverse agonists.

-

Role: The carboxylate forms a salt bridge with a specific arginine residue, while the 2,6-substituents (often Cl or F) twist the ring to fit a narrow hydrophobic cleft, maximizing entropic gain upon binding.

Bioisosteres

If the trisubstituted benzoic acid is too polar (low LogP) or cleared too rapidly:

-

Tetrazoles: A common bioisostere with similar acidity (pKa ~4.5) but different H-bond geometry.

-

Acyl Sulfonamides: (CONHSO2R) allows pKa tuning and adds another vector for interaction.

References

-

Knochel, P., et al. (2006).[1] "A New Turbo-Grignard Reagent for the Functionalization of Arenes." Angewandte Chemie International Edition. Link

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Equivalents of Carboxyl Groups." Chemical Reviews. Link

-

Gannon, M. K., & Detty, M. R. (2007).[7] "The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation." The Journal of Organic Chemistry. Link

-

Faul, M. M., et al. (2021). "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt." Journal of Medicinal Chemistry. Link

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

Sources

- 1. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 5. orgsyn.org [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profile of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

[1][2][3]

Executive Summary

This compound is a highly functionalized aromatic intermediate often utilized in the synthesis of bioactive small molecules (e.g., thrombopoietin receptor agonists).[1][2][3] Its solubility profile is characterized by a stark contrast between aqueous and organic media, driven by the interplay of its lipophilic bromine substituent and its ionizable carboxylic/phenolic groups.[2]

-

DMSO Solubility: High (Estimated >50 mg/mL ).[2][3] The polar aprotic nature of DMSO effectively disrupts the crystal lattice and solvates the compound via dipole-dipole interactions.[2]

-

Water Solubility: Low Intrinsic Solubility (Estimated <1 mg/mL at pH < 2 ).[1][2][3] Solubility is heavily pH-dependent; the compound requires basic conditions (pH > 4.[2]0) to achieve significant aqueous concentration via ionization.[1][2][3]

Molecular Analysis & Physicochemical Drivers[3]

To predict and manipulate solubility, one must understand the structural contributions of each functional group.[2]

| Functional Group | Position | Electronic Effect | Solubility Impact |

| Carboxyl (-COOH) | C1 | Acidic Head | Primary ionization site.[1][2][3] The 2-Nitro group significantly lowers the pKa (Ortho Effect), likely to ~2.0–2.5 .[2][3] |

| Nitro (-NO₂) | C2 (Ortho) | Electron Withdrawing | Critical Factor. Creates steric bulk and may form intramolecular hydrogen bonds with the C1-COOH or C3-OH, reducing water solubility of the neutral form.[1][2][3] |

| Hydroxyl (-OH) | C3 | H-Bond Donor | Increases polarity but is weakly acidic.[1][2][3] Can participate in chelation or intramolecular bonding with the nitro group.[1][2] |

| Bromo (-Br) | C4 | Lipophilic | Increases LogP (hydrophobicity) and crystal lattice energy, decreasing aqueous solubility.[1][2][3] |

Theoretical Physicochemical Constants[2][3][4]

Solubility Mechanism: Water vs. DMSO[3]

A. Dimethyl Sulfoxide (DMSO)

DMSO is the preferred solvent for stock solution preparation.[1][2]

-

Mechanism: DMSO acts as a strong Hydrogen Bond Acceptor (HBA).[2][3] It effectively breaks the intermolecular hydrogen bond network holding the crystal lattice together.[1][2]

-

Capacity: Due to the presence of the phenolic -OH and carboxylic -COOH, DMSO solvates the molecule efficiently.[2]

-

Stability: Solutions in DMSO are generally stable, but avoid prolonged storage of highly concentrated stocks (>100 mM) at room temperature to prevent potential oxidative degradation of the phenolic group.[2][3]

B. Water (Aqueous Media)

Water solubility is kinetically limited by the crystal lattice energy and thermodynamically controlled by ionization.[1][2]

-

Low pH (pH < pKa): The molecule exists in its neutral, protonated form.[1][2][3] The hydrophobic Br and aromatic ring dominate, leading to precipitation.[2]

-

High pH (pH > pKa + 2): Deprotonation of the carboxylic acid yields the benzoate anion, drastically increasing solubility.[1][2][3]

-

Intramolecular Shielding: The ortho-nitro group may form an intramolecular hydrogen bond with the hydroxyl or carboxyl proton, "hiding" the polar groups from the aqueous solvent shell and further reducing intrinsic solubility.[3]

Visualization: Solvation Dynamics

Caption: Solvation dynamics showing high affinity for DMSO and pH-dependent solubility in water.

Experimental Protocols

Since specific literature values for this isomer are rare, the following self-validating protocols are recommended to determine exact solubility limits.

Protocol A: Preparation of Stock Solution (DMSO)

Target Concentration: 50 mM[1][2][3]

-

Weighing: Weigh 13.1 mg of this compound.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

-

Storage: Aliquot into amber glass vials and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: Determine solubility at physiological pH (7.4).

-

Preparation: Add excess solid compound (~5 mg) to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a microcentrifuge tube.

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Water (50:50).

Workflow Diagram

Caption: Step-by-step workflow for stock preparation and aqueous solubility testing.

Implications for Drug Development[1][2][5][6]

Handling & Dilution "Crash-Out"

A common failure mode in biological assays is the "crash-out" phenomenon when diluting a DMSO stock into aqueous media.[1][2]

-

Risk: Diluting a 50 mM DMSO stock 1000x into water (final 50 µM) may cause precipitation if the final concentration exceeds the intrinsic aqueous solubility.[2][3]

-

Mitigation:

Stability Warning

The 2-nitro-3-hydroxy motif is electronically active.[1][2][3] In basic aqueous solutions (pH > 9), the compound may be susceptible to oxidation or nucleophilic aromatic substitution over long periods.[2][3] Always prepare fresh aqueous dilutions.[2]

References

-

PubChem. 4-Bromo-3-hydroxybenzoic acid (Analogous Structure Data).[1][2][3][4] National Library of Medicine.[1][2] Available at: [Link][1][2][3]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.[1][2] Available at: [Link][1][2][3]

-

ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. Available at: [Link]

Sources

- 1. 3-Hydroxy-2-nitrobenzoic acid | C7H5NO5 | CID 293291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]

- 4. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling of 4-Bromo-3-hydroxy-2-nitrobenzoic acid

This technical guide provides an in-depth physicochemical profiling of 4-Bromo-3-hydroxy-2-nitrobenzoic acid , focusing on its acid dissociation constants (pKa). The content is structured to support drug development workflows, moving from theoretical prediction to experimental validation and pharmaceutical application.

Executive Summary

This compound (CAS: 37524-08-6) is a polysubstituted aromatic scaffold often utilized in the synthesis of enzyme inhibitors (e.g., histidine decarboxylase inhibitors) and antimicrobial agents.[1]

Accurate determination of its pKa values is critical for:

-

Solubility Profiling: Predicting precipitation risks in acidic media (e.g., gastric fluid).

-

ADME Prediction: Understanding the ionization state at physiological pH (7.4), which dictates membrane permeability.

-

Salt Selection: Identifying appropriate counter-ions for stable formulation.

Due to the absence of specific experimental literature for this exact derivative, this guide provides high-confidence theoretical values derived from structural analogues and Hammett electronic principles, followed by a gold-standard experimental protocol for empirical validation.

Structural Analysis & Theoretical pKa Prediction

The molecule features two ionizable groups: a carboxylic acid (COOH) and a phenolic hydroxyl (OH).[2] The acidity of these groups is heavily modulated by the "push-pull" electronic effects of the substituents.

Predicted Values

| Ionizable Group | Predicted pKa Range | Dominant Electronic Factor |

| pKa₁ (Carboxyl) | 1.8 – 2.1 | Ortho-Effect: The 2-nitro group exerts massive steric and inductive pressure, drastically increasing acidity compared to benzoic acid (4.2). |

| pKa₂ (Phenolic) | 5.8 – 6.5 | Flanking EWGs: The 3-hydroxyl is "sandwiched" between an ortho-nitro and an ortho-bromo group, significantly stabilizing the phenolate anion. |

Mechanistic Causality

The structural environment creates a unique electronic landscape:

-

The Ortho-Nitro Effect (C2): The nitro group at position 2 is ortho to the carboxyl group. This forces the carboxyl group out of planarity with the benzene ring (steric inhibition of resonance), preventing the ring from destabilizing the carboxylate anion. Combined with the strong electron-withdrawing inductive effect (-I), this drops the pKa₁ by >2 units relative to benzoic acid.

-

Intramolecular Hydrogen Bonding (IMHB): The 3-hydroxyl group acts as a hydrogen bond donor to the oxygen of the 2-nitro group. While this typically stabilizes the protonated form, the electron deficiency of the ring typically overrides this, favoring deprotonation.

-

The 4-Bromo Substituent: Located para to the carboxyl and ortho to the hydroxyl, the bromine atom provides additional inductive electron withdrawal, further acidifying both sites.

Figure 1: Structural Activity Relationship (SAR) map detailing the electronic vectors influencing the ionization constants.

Experimental Protocol: UV-Metric Titration

Given the predicted low solubility of the neutral species and the low pKa₁ value, UV-Metric Titration (spectrophotometric titration) is superior to potentiometry. This method relies on the shift in UV absorption spectra between ionized and neutral forms, allowing for accurate determination even at concentrations as low as

Materials & Prerequisites

-

Instrument: D-PAS (Dip Probe Absorption Spectroscopy) or Sirius T3.

-

Solvent: 0.15 M KCl (aq) (to mimic physiological ionic strength).

-

Co-solvent: Methanol (MeOH) or Dioxane (required if aqueous solubility < 0.1 mg/mL).

-

Titrant: 0.5 M KOH (CO₂-free) and 0.5 M HCl.

Step-by-Step Methodology

Phase 1: System Suitability & Preparation

-

Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

-

Blank Run: Perform a titration on the solvent blank to subtract background absorbance.

-

Stock Solution: Dissolve ~1 mg of the compound in 1 mL of MeOH. This ensures the compound is fully solubilized before introduction to the aqueous media.

Phase 2: The Titration Workflow

The experiment utilizes the Yasuda-Shedlovsky extrapolation method if co-solvents are used.

-

Vessel Setup: Add 10 mL of 0.15 M KCl to the titration vessel. Maintain temperature at 25.0 ± 0.1°C and purge with Argon to exclude atmospheric CO₂.

-

Sample Addition: Inject 20-50 µL of Stock Solution. Target sample concentration: ~50 µM.

-

Acidification: Lower pH to ~1.5 using 0.5 M HCl to ensure the compound is fully protonated (neutral COOH, neutral OH).

-

Titration Sweep: Titrate with 0.5 M KOH from pH 1.5 to pH 11.0.

-

Step Size: 0.2 pH units.

-

Equilibration: 30 seconds per step.

-

Detection: Capture UV spectra (200–400 nm) at every step.

-

Phase 3: Data Analysis (Deconvolution)

The observed absorbance (

-

Identify Isosbestic Points: Locate wavelengths where absorbance remains constant across pH changes. These confirm the presence of distinct equilibrium species.[3]

-

Multi-wavelength Fitting: Use non-linear least squares regression to fit the absorbance data against pH to extract pKa values.

-

Yasuda-Shedlovsky Extrapolation (if MeOH used):

-

Plot

vs. -

Extrapolate to 100% water to obtain the aqueous pKa.

-

Figure 2: UV-Metric Titration workflow for low-solubility chromophores.

Pharmaceutical Implications

Ionization at Physiological pH (7.4)

At blood pH (7.4), the ionization state is governed by the Henderson-Hasselbalch equation.

-

Carboxyl (pKa ~2.0):

. The group is 100% ionized ( -

Phenol (pKa ~6.2):

. The group is >90% ionized (

Conclusion: The molecule exists predominantly as a dianion (

-

High Solubility: The dianionic character ensures excellent aqueous solubility in systemic circulation.

-

Low Permeability: Passive diffusion across lipid bilayers will be poor. Pro-drug strategies (e.g., esterification of the carboxyl) may be required for oral bioavailability.

LogD Profile (Distribution Coefficient)

The LogD drops precipitously as pH increases.

-

pH 1.0: Molecule is neutral. LogD ≈ LogP (Predicted ~2.0). High permeability.

-

pH 7.4: Molecule is dianionic. LogD << 0. Low permeability.

References

-

ChemicalBook. (2025). 3-Hydroxy-2-nitrobenzoic acid Properties and Predicted pKa.Link

-

PubChem. (2025).[4] Compound Summary: 3-Hydroxy-2-nitrobenzoic acid.[4][5][6] National Library of Medicine. Link

-

TargetMol. (2025). 4-Bromo-3-hydroxybenzoic acid Product Description.[1][7]Link

-

Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[8] (Source for Hammett Substituent Constants).

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

- 1. aablocks.com [aablocks.com]

- 2. library.gwu.edu [library.gwu.edu]

- 3. assets.cambridge.org [assets.cambridge.org]

- 4. 3-Hydroxy-2-nitrobenzoic acid | C7H5NO5 | CID 293291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxy-2-nitrobenzoic acid | CAS 602-00-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 3-Hydroxy-2-nitrobenzoic acid | 602-00-6 [chemicalbook.com]

- 7. CAS 14348-38-0: 4-BROMO-3-HYDROXYBENZOIC ACID | CymitQuimica [cymitquimica.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Safe Handling and Application of 4-Bromo-3-hydroxy-2-nitrobenzoic acid

Section 1: Chemical Identity and Physicochemical Properties

4-Bromo-3-hydroxy-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure incorporates a bromine atom, a hydroxyl group, and a nitro group, making it a valuable, albeit complex, building block in synthetic chemistry. The interplay of these functional groups dictates its reactivity, potential bioactivity, and safety profile.

| Property | Value | Source |

| CAS Number | 37524-08-6 | [1][2] |

| Molecular Formula | C₇H₄BrNO₅ | [2] |

| Molecular Weight | 262.01 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | [O-]c1c(ccc(c1O)Br)C(=O)O | [2] |

| Appearance | Inferred to be a solid, likely a pale yellow or beige powder, based on related compounds. | [3] |

| Solubility | Expected to have low water solubility but should be soluble in organic solvents like DMSO, DMF, and alcohols. |

Section 2: Inferred Hazard Profile and GHS Classification

The hazard profile for this compound is inferred from the known hazards of its structural analogs, including various brominated, nitrated, and hydroxylated benzoic acids. The following classification represents a cautious, protective stance for handling this compound.

| Hazard Class | Pictogram | Signal Word | Hazard Statements (Inferred) |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed.[4] | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[5][6] | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[5][6] | |

| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation.[5] |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Section 3: Safe Laboratory Handling and Risk Mitigation

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and standardized procedures, is essential for mitigating the risks associated with this compound.

Engineering Controls

-

Ventilation: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.

-

Hand Protection: Nitrile gloves are recommended. It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal technique to avoid skin contact.

-

Skin and Body Protection: A flame-resistant lab coat should be worn and buttoned. Ensure that skin is not exposed, particularly at the wrists.

Procedural Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.

Caption: Standard laboratory workflow for handling chemical reagents.

Section 4: Reactivity, Stability, and Synthesis Hazards

Stability: The compound is expected to be stable under standard laboratory storage conditions (cool, dry, dark). Incompatible Materials: Avoid strong oxidizing agents, strong bases, and amines.[6] Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.

Synthesis Considerations

A plausible synthetic route to this compound involves the nitration of a 4-bromo-3-hydroxybenzoic acid precursor. This type of reaction presents significant hazards that must be expertly managed.

Typical Nitration Protocol Hazards: The use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is a high-hazard operation.[8][9]

-

Corrosivity: Both acids are extremely corrosive and can cause severe chemical burns upon contact.

-

Exothermic Reaction: The addition of the substrate to the nitrating mixture, and the preparation of the mixture itself, is highly exothermic. This requires careful temperature control with an ice bath and slow, dropwise addition to prevent a runaway reaction.

-

Oxidative Hazard: Nitric acid is a powerful oxidizing agent.

The diagram below illustrates a conceptual synthesis workflow, highlighting the critical safety control points.

Caption: Conceptual synthesis workflow highlighting key hazard points.

Section 5: Emergency Procedures

In Case of Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][6]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and water. Seek medical attention if irritation persists.[5][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Response:

-

Evacuate the immediate area.

-

Ensure you are wearing appropriate PPE.

-

For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste disposal.

-

Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

-

Wash the area with soap and water.

Section 6: Potential Applications & Biological Context

While this compound is primarily a synthetic intermediate, its structural motifs are of interest to drug development professionals. The substituted benzoic acid core is a common scaffold in medicinal chemistry.

-

Scaffolding Potential: The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of molecular diversity. The carboxylic acid and hydroxyl groups are sites for esterification, amidation, or etherification to modulate physicochemical properties and target interactions.[10]

-

Bioactivity of Analogs: The related compound, 4-Bromo-3-hydroxybenzoic acid, is known to be an inhibitor of histidine decarboxylase (HDC), an enzyme involved in histamine production.[11] Derivatives of hydroxybenzoic acids have shown a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[12] The introduction of a nitro group can significantly alter electronic properties and potential biological targets, making this compound an intriguing starting point for library synthesis.

References

-

4-bromo-3-hydroxy-2-nitro-benzoic acid | 37524-08-6 - ChemicalBook.

-

4-Bromo-3-nitrobenzoic acid 95 6319-40-0 - Sigma-Aldrich.

-

4-Bromo-3-nitrobenzoic acid - Chem-Impex.

-

This compound | 37524-08-6 | MFCD03208972 | AA Blocks.

-

4-Bromo-2-nitrobenzoic acid 97 99277-71-1 - Sigma-Aldrich.

-

Synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora.

-

4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem.

-

How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions - Quora.

-

Synthesis routes of 4-Bromo-2-nitrobenzoic acid - Benchchem.

-

4-Bromo-3-nitrobenzoic acid | 6319-40-0 - ChemicalBook.

-

Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. | Homework.Study.com.

-

4-Bromo-2-hydroxybenzoic acid synthesis - ChemicalBook.

-

SAFETY DATA SHEET - 4-Bromobenzoic acid.

-

4-Bromo-3-nitrobenzoic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals.

-

SAFETY DATA SHEET - 4-Bromo-2-nitrobenzaldehyde - AK Scientific, Inc.

-

SAFETY DATA SHEET - 3-Hydroxy-4-nitrobenzoic acid - Fisher Scientific.

-

SAFETY DATA SHEET - 4-Nitrobenzoic acid - Fisher Scientific.

-

Application of 4-Bromo-3-hydroxy-2-naphthoic Acid in Medicinal Chemistry: A Scaffolding Perspective - Benchchem.

-

4-Bromo-3-hydroxybenzoic acid | Histidine Decarboxylase Inhibitor | MedChemExpress.

-

Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. - Filo.

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.

Sources

- 1. 4-bromo-3-hydroxy-2-nitro-benzoic acid | 37524-08-6 [chemicalbook.com]

- 2. aablocks.com [aablocks.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Bromo-3-nitrobenzoic acid 95 6319-40-0 [sigmaaldrich.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. 4-Bromo-3-nitrobenzoic acid | 6319-40-0 [chemicalbook.com]

- 9. homework.study.com [homework.study.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. globalresearchonline.net [globalresearchonline.net]

4-Bromo-3-hydroxy-2-nitrobenzoic acid melting point range

An In-Depth Technical Guide to the Melting Point of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The melting point of a compound is a critical physical property that serves as a primary indicator of identity and purity. For novel or less-documented compounds such as this compound (CAS 37524-08-6), the absence of established literature values presents a challenge for researchers. This guide provides a comprehensive framework for the experimental determination and theoretical understanding of its melting point. We delve into the structural factors influencing the melting point of substituted benzoic acids, offer detailed, field-proven protocols for purification and measurement via both capillary apparatus and Differential Scanning Calorimetry (DSC), and provide a comparative analysis with structurally related compounds. This document is intended to empower researchers in drug discovery and chemical synthesis to confidently characterize this and other novel materials.

Introduction: The Uncharted Thermal Profile of this compound

This compound is a polysubstituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of a bromine atom, a hydroxyl group, and a nitro group on the benzoic acid core offers multiple reactive sites for synthetic transformations. As with any pure crystalline solid, its melting point is a fundamental characteristic. It provides a quick and cost-effective assessment of purity; a sharp melting range typically indicates a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.

A thorough search of scientific literature and chemical databases reveals a notable absence of an experimentally determined melting point for this compound. This guide addresses this knowledge gap not by providing a speculative value, but by equipping the research scientist with the foundational principles and actionable protocols required to determine this property with high fidelity.

Theoretical Framework: Predicting Thermal Behavior

The melting temperature of a crystalline solid is the point at which it transitions from an ordered solid state to a disordered liquid state. This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules together in the crystal lattice. For substituted benzoic acids, these forces are a complex interplay of several factors.

The Role of Intermolecular Forces

The melting point is a direct reflection of the strength of the crystal lattice. For this compound, the key intermolecular interactions are:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong dimeric structures. The additional hydroxyl group at the 3-position introduces another site for hydrogen bonding, which can significantly increase the energy required to break the crystal lattice.

-

Dipole-Dipole Interactions: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The C-Br bond is also polar. These groups create significant dipole moments within the molecule, leading to strong dipole-dipole attractions in the solid state.

-

Van der Waals Forces: These are present in all molecules and increase with molecular size and surface area. The presence of a heavy bromine atom contributes to these forces.

The Influence of Substituents on Benzoic Acid

The nature and position of substituents dramatically alter the melting point of a benzoic acid derivative.[1][2]

-

Electron-withdrawing groups , like the nitro group, can increase polarity and often lead to higher melting points.

-

Hydrogen-bonding groups , like the hydroxyl group, generally increase the melting point significantly due to the strength of these interactions.[3]

-

The Ortho-Effect: Substituents in the ortho position (adjacent to the carboxylic acid) can cause steric hindrance that may disrupt the planarity of the carboxyl group with the benzene ring. This can interfere with the ideal packing and hydrogen bonding patterns, sometimes leading to a lower melting point than expected.[1][2]

Comparative Analysis with Structurally Related Compounds

In the absence of a direct value, we can estimate a probable range by examining known melting points of similar molecules.

| Compound Name | Structure | Melting Point (°C) | Key Structural Differences from Target |

| 4-Bromo-3-hydroxybenzoic acid | 4-Br, 3-OH | 225-227[4] | Lacks the ortho-nitro group |

| 4-Bromo-3-nitrobenzoic acid | 4-Br, 3-NO₂ | 199-206, 204[5] | Lacks the 3-hydroxy group |

| 2-Nitrobenzoic acid | 2-NO₂ | 146-148 | Lacks the 4-bromo and 3-hydroxy groups |

| 3-Bromo-4-hydroxybenzoic acid | 3-Br, 4-OH | 177[6] | Different substitution pattern |

Analysis:

-

4-Bromo-3-hydroxybenzoic acid has a high melting point of 225-227 °C, primarily due to strong hydrogen bonding from both the carboxylic acid and the hydroxyl group.[4]

-

4-Bromo-3-nitrobenzoic acid has a slightly lower melting point (around 204 °C), indicating that while the nitro group adds polarity, it does not contribute to lattice energy as effectively as the hydroxyl group's hydrogen bonding.[5]

-

Our target molecule, this compound, incorporates features of all these. It has the hydrogen-bonding hydroxyl group and the polar nitro and bromo groups. However, the nitro group is in the ortho position. This "ortho-effect" could introduce steric strain and potentially disrupt the intermolecular hydrogen bonding network that would otherwise be formed by the carboxylic acid and hydroxyl groups.

Hypothesis: The melting point will likely be high, but the ortho-nitro group may prevent it from being as high as 4-Bromo-3-hydroxybenzoic acid. A reasonable starting hypothesis would place the melting point in the 180-220 °C range , but this must be confirmed experimentally.

Experimental Determination of Melting Point

Accurate melting point determination is contingent on the purity of the sample. Therefore, purification via recrystallization is a mandatory first step.

Mandatory Prerequisite: Purification by Recrystallization

Recrystallization purifies solid compounds based on differences in solubility. The goal is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, forming pure crystals while the impurities remain in the mother liquor.[7][8][9]

Step-by-Step Protocol for Recrystallization:

-

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For substituted benzoic acids, common solvents include water, ethanol, or ethanol/water mixtures. Test small quantities to find the optimal system.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate, swirling gently. Continue adding small portions of hot solvent until the solid just dissolves. Using excess solvent will reduce the final yield.[7]

-

Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal. Speed is essential to prevent premature crystallization in the funnel.[10]

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[8]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to dry completely in a desiccator or a vacuum oven. The sample must be thoroughly dry before melting point determination.

Method 1: Capillary Melting Point Determination

This is the most common method for routine analysis.

Step-by-Step Protocol using a Mel-Temp Apparatus:

-

Sample Preparation: Place a small amount of the dry, purified crystals on a clean, dry surface. Grind them into a fine powder. Tap the open end of a capillary tube into the powder to pack a small amount of sample into the tube. The sample should be tightly packed to a height of 1-2 mm.[11]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): First, determine an approximate melting range by heating the sample rapidly (e.g., 10-20 °C per minute). This provides a target range for the more accurate measurement.[12]

-

Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 20 °C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Reporting: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the range). For a pure compound, this range should be narrow (≤ 2 °C).[13]

Method 2: Advanced Analysis with Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and precise measure of the melting point.[14]

DSC Experimental Workflow:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified, dry sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument with the desired temperature profile. A typical profile for melting point determination would be:

-

Equilibrate at a temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point.

-

-

Data Acquisition: Run the experiment under an inert nitrogen atmosphere to prevent oxidative degradation. The instrument will record the heat flow as a function of temperature.

-

Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The melting point can be reported as either the onset temperature (the intersection of the baseline with the leading edge of the peak) or the peak temperature (the point of maximum heat flow). The onset temperature is often considered closer to the true thermodynamic melting point. The area under the peak is the enthalpy of fusion (ΔHfus).

Visualizing the Workflow and Molecular Interactions

To ensure clarity and repeatability, the experimental and logical processes are summarized in the following diagrams.

Caption: Experimental workflow for determining the melting point.

Caption: Relationship between molecular structure and melting point.

Conclusion

References

-

Wikipedia. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

-

ChemBK. (2024). 4-BROMO-3-NITROBENZOIC ACID. Retrieved from [Link]

-

Stenutz. (n.d.). 4-bromo-3-nitrobenzoic acid. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. Retrieved from [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SlideShare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

-

DePauw University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment.... Retrieved from [Link]

-

ResearchGate. (n.d.). DSC thermogram of SA + 4BA complex. Retrieved from [Link]

-

Mendeley Data. (2019). Molar Heat Capacities of Benzoic Acid as a Function of Temperature. Retrieved from [Link]

-

Stenutz. (n.d.). 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. Retrieved from [Link]

-

Oreate AI Blog. (2026). Understanding the Melting Point of Benzoic Acid: A Deep Dive. Retrieved from [Link]

-

Study.com. (n.d.). Why is the melting point of benzoic acid.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

Shimadzu (Europe). (n.d.). Interactions between Benzoic Acid and Magnesium Oxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity?. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. homework.study.com [homework.study.com]

- 4. 4-BROMO-3-HYDROXYBENZOIC ACID CAS#: 14348-38-0 [m.chemicalbook.com]

- 5. 4-bromo-3-nitrobenzoic acid [stenutz.eu]

- 6. 3-bromo-4-hydroxybenzoic acid [stenutz.eu]

- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. web.mit.edu [web.mit.edu]

- 14. Interactions between Benzoic Acid and Magnesium Oxide : Shimadzu (Europe) [shimadzu.eu]

The Multifaceted Biological Activities of Nitrobenzoic Acid Derivatives: A Technical Guide for Researchers

Introduction

Nitrobenzoic acid derivatives, a versatile class of organic compounds, have garnered significant attention in the fields of medicinal chemistry and drug discovery. The presence of the nitro group, a potent electron-withdrawing moiety, profoundly influences the electronic properties and reactivity of the benzoic acid scaffold, leading to a diverse array of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the prominent biological activities of nitrobenzoic acid derivatives, including their antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. For each area, we will delve into the underlying mechanisms of action and provide detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutic agents.

I. Antimicrobial Activity: Combating Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Nitrobenzoic acid derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[4][5][6]

Mechanism of Action